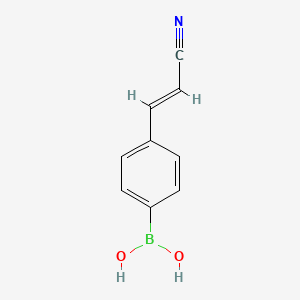

4-(2-CYANOVINYL)PHENYLBORONIC ACID

Description

Properties

IUPAC Name |

[4-(2-cyanoethenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXSADADVYMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=CC#N)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695589 | |

| Record name | [4-(2-Cyanoethenyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-14-5 | |

| Record name | [4-(2-Cyanoethenyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Cyanovinyl Phenylboronic Acid and Its Structural Analogues

Direct Carbon-Boron Bond Formation Strategies

The creation of the aryl-boron bond is a critical step in the synthesis of 4-(2-cyanovinyl)phenylboronic acid. Several methods are employed to achieve this transformation efficiently.

Electrophilic Boronation and Directed Metalation Approaches

Electrophilic borylation involves the reaction of an organometallic species with a boron electrophile. A common method is the trapping of an arylmetal intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080), followed by acidic workup to yield the boronic acid. nih.gov While effective, the generation of these organometallic reagents can sometimes be challenging due to functional group incompatibility.

Directed ortho-metalation (DoM) offers a regioselective alternative for the synthesis of substituted arylboronic acids. acs.orgacs.orgyoutube.com In this strategy, a directing group on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. youtube.com The resulting lithiated species can then be quenched with a boron electrophile. While powerful for ortho-substitution, this method is less direct for para-substituted compounds like this compound unless starting from a precursor with a directing group that can be later transformed.

Transition-Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Transition-metal-catalyzed reactions, particularly the Miyaura borylation, are widely used for the synthesis of arylboronic acids and their esters. organic-chemistry.org This method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a versatile approach. organic-chemistry.org For the synthesis of this compound, a suitable precursor would be 4-bromo- or 4-iodobenzonitrile, which can then undergo borylation. The resulting boronate ester can be subsequently hydrolyzed to the boronic acid. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and efficiency. nih.gov

Iridium-catalyzed C-H borylation has also emerged as a powerful tool for the direct conversion of aromatic C-H bonds to C-B bonds. h1.coresearchgate.net This method offers the advantage of not requiring a pre-functionalized starting material like an aryl halide. researchgate.net The regioselectivity is often governed by steric factors, which can be advantageous for accessing specific isomers. h1.coresearchgate.net

Organometallic Reagent-Mediated Boron Incorporations

The use of organometallic reagents is fundamental to many boronic acid syntheses. As mentioned, Grignard and organolithium reagents, formed via metal-halogen exchange or direct metalation, readily react with borate esters to form the carbon-boron bond. nih.govorganic-chemistry.org The choice of the organometallic reagent and the reaction conditions, such as temperature and solvent, can significantly impact the success of the synthesis. acs.org For instance, the reaction of an aryl Grignard reagent with a trialkyl borate is a classic and straightforward method for preparing arylboronic acids. organic-chemistry.org

Convergent and Divergent Synthetic Routes for Cyano-vinyl Moiety Introduction

The introduction of the cyanovinyl group can be accomplished either before or after the formation of the aryl-boron bond, leading to convergent or divergent synthetic strategies.

Knoevenagel Condensation and Wittig-Type Olefination Pathways

The Knoevenagel condensation is a widely used reaction for the formation of carbon-carbon double bonds, particularly for synthesizing α,β-unsaturated nitriles. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid derivatives, in the presence of a basic catalyst. wikipedia.orgscielo.org.mxrsc.org In a convergent synthesis of this compound, 4-formylphenylboronic acid can be reacted with a suitable cyanomethylene compound to directly install the cyanovinyl moiety.

The Wittig reaction provides another powerful method for olefination. wikipedia.orgtcichemicals.commasterorganicchemistry.comorganic-chemistry.org This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org To synthesize the target compound, 4-formylphenylboronic acid could be treated with a cyanomethylenetriphenylphosphorane ylide. The stereochemistry of the resulting alkene can often be controlled by the choice of the ylide and reaction conditions. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Vinylic Functionalization

Palladium-catalyzed cross-coupling reactions are not only useful for C-B bond formation but also for the introduction of the vinyl group. For example, a Heck-type reaction could be employed to couple an aryl boronic acid with acrylonitrile. However, a more common approach involves the coupling of an aryl halide with acrylonitrile, followed by borylation of the resulting cyanovinylarene.

Furthermore, palladium-catalyzed cyanation of a vinyl halide precursor can be an effective strategy. organic-chemistry.org For instance, a (4-bromovinyl)phenylboronic acid derivative could undergo cyanation to introduce the nitrile group. The choice of the cyanide source, such as zinc cyanide, and the catalyst system is critical for achieving high yields and functional group tolerance. organic-chemistry.org

Strategic Incorporation from Pre-functionalized Synthons

The synthesis of this compound is often efficiently achieved through the strategic assembly of pre-functionalized building blocks. This convergent approach leverages reactions that couple molecules already containing the key structural motifs, thereby streamlining the synthetic sequence.

A prominent and effective method is the Knoevenagel condensation . wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. wikipedia.org For the synthesis of this compound, a key synthon is 4-formylphenylboronic acid . This aldehyde is reacted with an active methylene compound such as malononitrile or cyanoacetic acid . wikipedia.org The reaction, typically catalyzed by a weak base like piperidine (B6355638) or pyridine, directly joins the two synthons to form the target α,β-unsaturated product. wikipedia.orgyoutube.com The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final cyanovinyl-substituted phenylboronic acid. organic-chemistry.orgyoutube.com

Another powerful strategy for coupling pre-functionalized synthons is the Suzuki-Miyaura cross-coupling reaction . acs.orgmdpi.com In this palladium-catalyzed process, a halo-substituted cyanostilbene, for example, can be coupled with a boron source like bis(pinacolato)diboron (B₂pin₂). mdpi.com This method allows for the late-stage introduction of the boronic acid moiety, which can be advantageous if the boronic acid group is sensitive to conditions used in other synthetic steps. mdpi.com The palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of the carbon-boron bond. gre.ac.ukmdpi.com

The choice between these and other strategies depends on factors such as the availability of starting materials, functional group compatibility, and desired scale of the synthesis. The Knoevenagel condensation often represents a more direct and atom-economical route when the appropriate aldehyde is available.

Optimization of Reaction Parameters and Scale-Up Considerations

The efficiency and success of synthesizing this compound, particularly on an industrial scale, hinge on the meticulous optimization of various reaction parameters.

For the Knoevenagel condensation , key variables include the catalyst, solvent, temperature, and reaction time.

Catalyst : While weak organic bases like piperidine are common, heterogeneous catalysts are also employed for easier separation and recycling. nih.govorientjchem.org The amount of catalyst is critical; for instance, studies on similar reactions have shown that a specific molar percentage of a catalyst provides the best yields without promoting side reactions. orientjchem.org

Solvent : The choice of solvent can significantly impact reaction rates and yields. researchgate.net Protic solvents like ethanol (B145695) or methanol (B129727) are often effective, and in some cases, water can be used as a green solvent. rsc.orgacs.org The optimal solvent is chosen based on reactant solubility and its ability to facilitate the reaction. researchgate.net

Temperature : Reactions are often performed at reflux to increase the rate, but milder, room-temperature conditions are also possible with highly active catalysts. nih.govacs.org

In Suzuki-Miyaura couplings , the optimization landscape is equally complex.

Catalyst and Ligand : The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the choice of phosphine (B1218219) ligand (e.g., PCy₃, SPhos) are crucial for catalytic activity and stability. sigmaaldrich.comacs.org

Base and Solvent : A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step. mdpi.com The solvent system, often a mix of an organic solvent like toluene (B28343) and water, must facilitate the interaction between the organic and aqueous phases. mdpi.comsigmaaldrich.com

Scale-Up Considerations transitioning from laboratory to production scale introduces significant challenges:

Mixing and Heat Transfer : Ensuring uniform mixing and temperature control in large reactors is vital to avoid localized overheating and byproduct formation. sigmaaldrich.com

Work-up and Purification : Lab-scale purification methods like chromatography are often impractical for large quantities. Recrystallization or precipitation become the preferred methods for product isolation.

Safety and Cost : A thorough evaluation of reagent toxicity, reaction exotherms, and the cost of raw materials and catalysts is essential for a safe and economically viable process. researchgate.net Employing robust procedures, such as standard Schlenk techniques for air-sensitive reagents, is crucial for reproducible success on a larger scale. sigmaaldrich.com

Below is a table summarizing typical parameters optimized for related coupling reactions:

Table 1: Example of Reaction Parameter Optimization for Coupling Reactions

| Parameter | Knoevenagel Condensation | Suzuki-Miyaura Coupling |

|---|---|---|

| Catalyst | Piperidine, Pyridine, Heterogeneous bases (e.g., CaO-MgO) acs.org | Pd(OAc)₂, Pd/C, various Pd-ligand complexes acs.orgsigmaaldrich.com |

| Base | --- | K₂CO₃, K₃PO₄, Cs₂CO₃ mdpi.com |

| Solvent | Ethanol, Methanol, Toluene, Water orientjchem.orgrsc.org | Toluene/Water, Dioxane, DMF sigmaaldrich.com |

| Temperature | Room Temperature to Reflux nih.govorientjchem.org | Room Temperature to 100 °C acs.org |

Sustainable and Green Chemistry Aspects in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and efficient manufacturing processes.

Atom Economy : The Knoevenagel condensation is inherently atom-economical, as the primary byproduct is water, aligning well with green chemistry goals. wikipedia.org This is a significant advantage over other methods like the Wittig reaction, which generates stoichiometric phosphine oxide waste.

Greener Solvents : A key focus of green synthesis is replacing hazardous organic solvents. Research has shown the effectiveness of water or ethanol as solvents for Knoevenagel condensations and Suzuki couplings. acs.orgrsc.org Microwave-assisted organic synthesis (MAOS) in aqueous media has also been shown to improve yields and reduce reaction times, further enhancing the green credentials of the process. researchgate.netacs.org

Catalysis : The use of catalysts is a fundamental principle of green chemistry. Developing highly efficient and recyclable heterogeneous catalysts for both Knoevenagel and Suzuki reactions can significantly reduce waste by simplifying purification and allowing for catalyst reuse. nih.govresearchgate.net

Energy Efficiency : Designing reactions that proceed under mild conditions, such as at ambient temperature, reduces energy consumption. rsc.org The development of highly active catalysts that function efficiently without high heat input is a key research area. nih.gov Microwave irradiation can offer a more energy-efficient alternative to conventional heating. researchgate.netnih.gov

Waste Reduction : Optimizing reactions to maximize yield and minimize byproduct formation is essential for waste prevention. One-pot syntheses, where sequential reactions are performed in a single vessel without isolating intermediates, can streamline processes, save on solvents, and reduce waste. researchgate.net For example, a one-pot borylation followed by a Suzuki coupling can be an efficient route to complex boronic acid derivatives. mdpi.com

The application of these principles not only minimizes the environmental impact but can also lead to more cost-effective and safer synthetic routes. rsc.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 2 Cyanovinyl Phenylboronic Acid

Reactivity of the Boronic Acid Moiety

The phenylboronic acid portion of the molecule is a cornerstone of its synthetic utility, engaging in a variety of transformations characteristic of this functional group.

Cross-Coupling Reactivity with Various Electrophiles (e.g., Suzuki-Miyaura)

4-(2-Cyanovinyl)phenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, one of the most powerful methods for carbon-carbon bond formation. nih.govmdpi.com In this reaction, the organoboronic acid couples with a variety of organic halides and triflates (electrophiles) in the presence of a palladium catalyst and a base. mdpi.cominorgchemres.org The cyanovinyl substituent, being an electron-withdrawing group, can influence the electronic properties of the boronic acid and its transmetalation rate in the catalytic cycle. mdpi.com

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of complex molecules where the 4-(2-cyanovinyl)phenyl moiety is incorporated into larger aromatic or heteroaromatic systems. nih.gov The choice of catalyst, often a palladium complex with specialized phosphine (B1218219) ligands, base, and solvent system is crucial for optimizing reaction yields and can be tailored for challenging substrates, including heteroaryl halides. nih.govresearchgate.net

| Electrophile (Ar-X) | Catalyst | Base | Solvent | Product |

| Aryl Bromide (e.g., 1-bromo-4-fluorobenzene) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4'-fluoro-4-(2-cyanovinyl)biphenyl |

| Aryl Chloride (e.g., 4-chloroanisole) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 4'-methoxy-4-(2-cyanovinyl)biphenyl |

| Heteroaryl Iodide (e.g., 3-iodoquinoline) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 3-(4-(2-cyanovinyl)phenyl)quinoline |

| Vinyl Halide (e.g., (E)-1-bromo-2-phenylethene) | [Pd(allyl)Cl]₂ / cataCXium A | NaOtBu | Toluene | (E)-1-(4-(2-cyanovinyl)phenyl)-2-phenylethene |

This table presents representative, hypothetical examples based on established Suzuki-Miyaura reaction principles to illustrate the scope of reactivity.

Transesterification and Anhydride (B1165640) Formation Equilibria

The boronic acid group readily undergoes reversible esterification with diols to form five- or six-membered cyclic boronate esters. This process, known as transesterification when reacting with an existing ester, is a dynamic equilibrium. Furthermore, boronic acids can dehydrate under certain conditions to form cyclic trimers known as boroxines (anhydrides). nih.gov This equilibrium between the free boronic acid, its boronate esters, and the boroxine (B1236090) anhydride is a key feature of its chemistry. nih.gov The position of the equilibrium is influenced by factors such as concentration, temperature, and the presence of water. libretexts.orgchemistrystudent.com For instance, removal of water drives the equilibrium towards the anhydride form. chemistrystudent.com

Lewis Acidity and Complexation Chemistry with Non-Diol Ligands

The boron atom in this compound is electron-deficient and acts as a Lewis acid, capable of accepting a pair of electrons from a Lewis base. While its complexation with diols is well-known, it can also form coordinate covalent bonds with other nucleophiles, including non-diol ligands such as amines, pyridines, and other nitrogen-containing compounds. mdpi.comnih.gov This interaction involves the donation of a lone pair of electrons from the nitrogen atom to the empty p-orbital of the boron atom, forming a tetrahedral boronate species. The strength of this complexation is influenced by the pKa of the boronic acid and the basicity of the ligand. nih.gov

Behavior in Covalent Adaptable Networks (CANs) and Dynamic Covalent Chemistry (DCC)

The reversible nature of boronate ester formation makes this compound a valuable component for creating dynamic materials. nih.gov In the context of Dynamic Covalent Chemistry (DCC), the reversible covalent bonds allow for the assembly of complex molecular architectures that can adapt their structure in response to environmental stimuli. csic.es When incorporated into polymer chains, this boronic acid can act as a dynamic cross-linker by forming boronate esters with diol-functionalized polymers. The resulting Covalent Adaptable Networks (CANs) exhibit interesting properties such as self-healing and reprocessability, as the reversible cross-links can break and reform under specific conditions, such as changes in pH or the addition of a competitive diol. csic.es

Reactivity Profile of the α,β-Unsaturated Nitrile System

The cyanovinyl group represents an α,β-unsaturated nitrile, a class of compounds known for their susceptibility to nucleophilic attack. colab.ws

Nucleophilic Addition Reactions (e.g., Michael Additions)

The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to conjugate nucleophilic addition, commonly known as a Michael addition. almerja.comlibretexts.orgopenstax.org In this reaction, a wide range of soft nucleophiles can add to the β-carbon, leading to the formation of a saturated nitrile derivative. nih.govlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov The reaction proceeds via a resonance-stabilized enolate or nitronate intermediate, which is subsequently protonated to yield the final adduct. libretexts.org The stereochemical outcome of the addition can often be controlled through the use of chiral catalysts or auxiliaries. nih.gov

| Nucleophile | Catalyst/Conditions | Product |

| Thiol (e.g., Thiophenol) | Base (e.g., Et₃N) | 3-(phenylthio)-3-(4-(dihydroxyboranyl)phenyl)propanenitrile |

| Amine (e.g., Piperidine) | No catalyst needed | 3-(piperidin-1-yl)-3-(4-(dihydroxyboranyl)phenyl)propanenitrile |

| Enolate (e.g., from Diethyl malonate) | Base (e.g., NaOEt) | Diethyl 2-(1-cyano-2-(4-(dihydroxyboranyl)phenyl)ethyl)malonate |

| Organocuprate (e.g., Li(CH₃)₂Cu) | Diethyl ether, -78°C | 3-(4-(dihydroxyboranyl)phenyl)butanenitrile |

This table provides illustrative examples of potential Michael addition reactions based on the known reactivity of α,β-unsaturated nitriles.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, encompassing cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. amerigoscientific.comraineslab.comresearchgate.net The reactivity of this compound in such transformations is dictated by its cyanovinyl moiety, which can act as a dienophile in [4+2] cycloaddition reactions, the most common of which is the Diels-Alder reaction. amerigoscientific.comnih.gov

The cyanovinyl group is an activated alkene system, making it a suitable partner for reactions with dienes. In a typical Diels-Alder reaction, the this compound would react with a conjugated diene to form a six-membered ring. nih.gov The presence of both a cyano and a phenylboronic acid group on the vinyl moiety influences its reactivity. Boron-tethering strategies have been employed in Diels-Alder reactions to control stereoselectivity, and the boronic acid group in the target molecule could potentially play a similar role in intramolecular contexts or through intermolecular coordination. wikipedia.org

Vinylboronic acids themselves have been shown to participate in various cycloaddition reactions. For instance, they can undergo inverse-electron-demand Diels-Alder reactions with tetrazines, a process that has been explored for bioorthogonal chemistry. nih.gov Furthermore, alkenylboronates can participate in photochemical [2+2] cycloadditions. nih.gov The presence of the electron-withdrawing cyano group on the double bond of this compound would likely enhance its dienophilic character in normal electron demand Diels-Alder reactions. princeton.edu

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Potential Product |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Butadiene) | Substituted cyclohexene |

| [2+2] Photocycloaddition | Alkene | Substituted cyclobutane |

| Inverse-electron-demand Diels-Alder | Electron-rich diene or tetrazine | Heterocyclic or carbocyclic ring |

| 1,3-Dipolar Cycloaddition | 1,3-dipole (e.g., Nitrone, Azide) | Five-membered heterocycle |

Research on vinyl-heteroaromatics has demonstrated their ability to act as dienes in Diels-Alder reactions. mdpi.com While this compound is not a heteroaromatic compound, this highlights the diverse cycloaddition capabilities of vinyl-substituted aromatic systems. The specific regio- and stereoselectivity of cycloaddition reactions involving this compound would depend on the reaction conditions and the nature of the reaction partner. youtube.com

Polymerization Propensity and Initiation Mechanisms

The vinyl group in this compound makes it a monomer candidate for addition polymerization. The polymerization of a closely related compound, 4-vinylphenylboronic acid (4-VBA), has been successfully achieved through controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP). acs.orgresearchgate.netacs.org These methods allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. acs.org

The polymerization of this compound would likely proceed via a similar radical mechanism, where an initiator generates a free radical that attacks the double bond of the cyanovinyl group. nih.gov The presence of the cyano group, being electron-withdrawing, would influence the reactivity of the vinyl group and the stability of the propagating radical. The polymerization of styrene (B11656) and its derivatives, which are structurally similar, can be initiated by various methods, including thermal self-initiation, radical initiators, and cationic or anionic initiators. nih.govresearchgate.netraineslab.comacs.org

Table 2: Potential Polymerization Methods for this compound

| Polymerization Method | Initiator Type | Potential Polymer Architecture |

| Free Radical Polymerization | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Linear Homopolymer |

| RAFT Polymerization | Chain Transfer Agent (CTA) and Radical Initiator | Well-defined block copolymers, homopolymers |

| Nitroxide-Mediated Polymerization (NMP) | Nitroxide Mediator (e.g., TEMPO) | Controlled polymer chains |

| Anionic Polymerization | Nucleophilic Initiator (e.g., n-BuLi) | Living polymers |

| Cationic Polymerization | Protic or Lewis Acid | Linear polymer |

The choice of initiator and polymerization technique would be crucial in controlling the polymer's properties. For instance, RAFT and NMP would offer better control over the polymer architecture compared to conventional free radical polymerization. acs.orgresearchgate.net Anionic and cationic polymerization methods are also possibilities, although the functional groups present (cyano and boronic acid) might interfere with these mechanisms if not properly protected or if incompatible with the chosen initiator. raineslab.comacs.org The resulting polymer, poly(this compound), would possess both nitrile and boronic acid functionalities, making it a potentially interesting material for applications in sensing, self-healing materials, or drug delivery. researchgate.netviu.carsc.org

Synergistic and Antagonistic Electronic Effects Between Functionalities

The chemical behavior of this compound is governed by the electronic interplay between the cyanovinyl and the phenylboronic acid functionalities. The boronic acid group is a Lewis acid due to the empty p-orbital on the boron atom. nih.govnih.gov Its acidity is influenced by substituents on the phenyl ring; electron-withdrawing groups generally increase the Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect. amerigoscientific.comnih.gov

The cyanovinyl group, -CH=CH-CN, is a significant electron-withdrawing group due to the combined inductive and resonance effects of the cyano moiety. wikipedia.orgyoutube.com This electron-withdrawing nature is expected to have a pronounced effect on the phenylboronic acid part of the molecule.

Synergistic Effects:

Increased Lewis Acidity: The strong electron-withdrawing character of the cyanovinyl group will pull electron density away from the phenyl ring and, consequently, from the boron atom. This will make the boron atom more electron-deficient and thus a stronger Lewis acid. This enhanced acidity could facilitate reactions that depend on the Lewis acidic nature of the boronic acid, such as in catalysis or sensing applications. nih.govnih.gov

Antagonistic Effects:

Potential for Intramolecular Interactions: While the primary electronic effect is withdrawal, the potential for intramolecular coordination between the nitrogen of the cyano group and the boron atom cannot be entirely ruled out, although this is less likely given the geometry. Such an interaction, if it were to occur, could modulate the reactivity of both functional groups.

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and In Situ Spectroscopic Analysis

Understanding the detailed reaction mechanisms of this compound requires advanced analytical techniques such as kinetic isotope effects (KIEs) and in situ spectroscopic analysis.

Kinetic Isotope Effects (KIEs):

KIE studies involve replacing an atom in a reactant with one of its isotopes and measuring the effect on the reaction rate. libretexts.orgwikipedia.org This technique provides valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. princeton.edu For reactions involving this compound, KIEs could be used to probe mechanisms of, for example, its participation in Suzuki-Miyaura cross-coupling reactions or other catalytic cycles. nih.gov By isotopically labeling specific atoms (e.g., the vinyl hydrogens with deuterium, or the boron or carbon atoms with their heavier isotopes), one could determine if the C-H, C-B, or other bonds are broken in the rate-limiting step. nih.govlibretexts.org

In Situ Spectroscopic Analysis:

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, allow for the real-time monitoring of a chemical reaction as it proceeds. mdpi.comrsc.org

NMR Spectroscopy: 1H, 13C, and 11B NMR would be invaluable for tracking the conversion of this compound and the formation of intermediates and products. raineslab.comchemicalbook.comrsc.orgspectrabase.com 11B NMR is particularly useful for studying boronic acids and their derivatives, as the chemical shift is sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral). acs.orgspectrabase.com This can provide direct evidence for the involvement of boronate complexes in a reaction mechanism. nih.gov

FT-IR Spectroscopy: In situ FT-IR can monitor changes in vibrational frequencies associated with key functional groups. For this compound, one could observe the disappearance of the C=C and C≡N stretching vibrations of the reactant and the appearance of new bands corresponding to the product. researchgate.netnist.govnih.govnih.gov Changes in the B-O stretching frequency can also indicate the conversion of the boronic acid to a boronate ester or other derivatives. researchgate.netnih.gov

By combining these advanced analytical methods, a detailed picture of the reaction pathways, transition states, and intermediates involved in the chemical transformations of this compound can be constructed.

An advanced spectroscopic and structural characterization of the chemical compound this compound is detailed below.

Advanced Spectroscopic and Structural Characterization of 4 2 Cyanovinyl Phenylboronic Acid

The comprehensive analysis of 4-(2-cyanovinyl)phenylboronic acid, a molecule of interest in materials science and medicinal chemistry, necessitates the use of a suite of advanced spectroscopic and structural techniques. These methods provide a detailed understanding of the molecule's atomic connectivity, three-dimensional architecture, and electronic properties.

Applications in Advanced Organic Synthesis and Functional Materials Science

Utilization as a Versatile Synthetic Intermediate for Complex Molecular Architectures

As a bifunctional molecule, 4-(2-cyanovinyl)phenylboronic acid serves as an essential building block, or intermediate, in the construction of intricate molecular frameworks. mdpi.com The boronic acid group is a cornerstone of cross-coupling reactions, while the cyanovinyl group offers a site for further functionalization or polymerization.

The boronic acid functional group is renowned for its utility in forming carbon-carbon bonds, most notably through the Suzuki-Miyaura coupling reaction. This capability positions this compound as a key precursor for creating complex aromatic systems. It is particularly significant in the burgeoning field of Covalent Organic Frameworks (COFs), where the facile reactivity of boronic acids is leveraged to form robust, porous, and crystalline materials from organic building blocks. nih.gov The compound can also serve as a ligand for Metal-Organic Frameworks (MOFs) and as a component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). bldpharm.com

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are powerful tools for achieving molecular complexity and diversity efficiently. chemrxiv.org Phenylboronic acids are valuable substrates in several types of MCRs. nih.gov Their ability to participate in reactions like the Petasis reaction (a variation of the Mannich reaction) and the Doebner reaction allows for the synthesis of complex molecules such as allylic amines and quinoline-4-carboxylic acids, respectively. mdpi.com The Ugi four-component reaction (U-4CR) and the Gröbcke-Blackburn-Bienaymé (GBB-3CR) are other examples where boronic acid derivatives can be successfully employed to generate diverse molecular scaffolds, including dipeptides and imidazole (B134444) derivatives. nih.govrsc.org

Table 1: Phenylboronic Acids in Multi-Component Reactions

| Reaction Name | Reactant Types | Resulting Scaffold | Reference |

|---|---|---|---|

| Petasis Reaction | Aldehyde, Amine, Vinylboronic Acid | Allylic Amines | mdpi.com |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid (or boronic acid variant) | Dipeptide-like Scaffolds | nih.govrsc.org |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid (boronic acid variants used) | Quinoline-4-Carboxylic Acids | mdpi.com |

| Gröbcke-Blackburn-Bienaymé (GBB-3CR) | 2-Aminopyridine, Isocyanide, Aldehyde (with boronic acid) | Fused Imidazole Derivatives | nih.gov |

| Light-Driven 4-CR | Styrene (B11656), Amine, Aldehyde, Boronic Acid | Complex Secondary Amines | chemrxiv.org |

Integration into Polymeric Systems for Tailored Material Properties

The cyanovinyl group of this compound provides a polymerizable handle, enabling its incorporation into macromolecular structures. This integration allows for the design of "smart" polymers with properties that can be precisely controlled.

The vinyl functionality allows this compound and its analogs, such as 4-vinylphenylboronic acid (VPBA), to act as monomers in polymerization reactions. sigmaaldrich.com It can be copolymerized with other monomers to create polymers with specific functionalities. For instance, VPBA has been copolymerized with 2-N-morpholinoethyl methacrylate (B99206) (MEMA) via nitroxide-mediated polymerization to produce thermoresponsive copolymers. researchgate.net Similarly, block copolymers like poly(N-isopropylacrylamide)-block-poly(3-acrylamidophenylboronic acid) have been synthesized using RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization. nih.gov These polymers can self-assemble into nanoparticles and exhibit sensitivity to stimuli such as temperature and glucose, making them suitable for applications like self-regulated drug delivery systems. nih.gov

Table 2: Polymers Synthesized Using Phenylboronic Acid-Containing Monomers

| Polymer Type | Monomers | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Thermoresponsive Copolymer | 4-Vinylphenylboronic acid (VPBA), 2-N-morpholinoethyl methacrylate (MEMA) | Thermo- and pH-responsive | Smart materials, sensors | researchgate.net |

| Block Copolymer | N-isopropylacrylamide, 3-acrylamidophenylboronic acid (APBA) | Glucose- and thermo-responsive | Controlled drug delivery | nih.gov |

| Self-Healing Polymer Blend | Isobornyl methacrylate, C13 methacrylic esters, VPBA, glycerol (B35011) monomethacrylate | Self-healing (humidity-stimulated) | Advanced coatings, materials | researchgate.net |

Hydrogels are water-swollen polymer networks widely used in biomedical applications. mdpi.com The boronic acid group can form reversible covalent bonds (boronate esters) with diol-containing molecules, such as polyvinyl alcohol (PVA) or polysaccharides. nih.gov This interaction makes phenylboronic acid derivatives excellent cross-linking agents for creating dynamic and responsive hydrogels. These hydrogels can exhibit remarkable properties, including injectability, self-healing, and stimulus-responsiveness (e.g., to pH or glucose). rsc.orgnih.gov For example, hydrogels prepared from phenylboronic acid-modified gelatin and oxidized dextran (B179266) show enhanced compression stress and adhesion, making them suitable for bone tissue engineering. nih.gov Similarly, alginate-based hydrogels cross-linked with phenylboronic acid show shear-thinning properties ideal for 3D bioprinting, although they may require secondary cross-linking to ensure long-term stability. nih.gov

Table 3: Properties of Phenylboronic Acid-Cross-linked Hydrogels

| Hydrogel System | Key Components | Notable Properties | Potential Application | Reference |

|---|---|---|---|---|

| Gelatin-Dextran Hydrogel | Phenylboronic acid modified gelatin, Oxidized-dextran | Injectable, self-healing, enhanced adhesion | Bone fracture repair | nih.gov |

| Cyclodextrin Hydrogel | Acrylamide, Cyclodextrin-phenylboronic acid | Self-healing (90%), pH-sensitive, stretchable (1150%) | Sustained drug release | rsc.org |

| Alginate Bioink | Phenylboronic acid modified alginate (Alg-PBA), Poly (vinyl alcohol) (PVA) | Shear-thinning, self-healing, antioxidative | 3D Bioprinting | nih.gov |

Exploitation in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Boronic acids have gained significant traction in this field because the -B(OH)₂ moiety can function as both a hydrogen bond donor and acceptor, similar to carboxylic acid and amide groups. nih.gov This characteristic allows this compound to participate in predictable self-assembly processes.

When combined with various N-donor compounds, 4-cyanophenylboronic acid forms molecular complexes driven by O-H···N hydrogen bonds. nih.gov The resulting supramolecular architectures are diverse and depend on the conformation of the interacting molecules. These assemblies can manifest as intricate, well-defined structures, including stacked layers, helical chains, and crossed ribbons, all of which are stabilized in crystal lattices through a network of hydrogen bonds. nih.gov The interplay between the boronic acid group and the cyano group contributes to these organized patterns, showcasing the compound's utility in designing and constructing novel supramolecular systems. nih.gov

Design of Self-Healing Materials and Smart Gels

The design of self-healing materials and smart gels frequently utilizes the unique chemistry of the boronic acid group. nih.govnih.gov These "intelligent" materials can respond to external stimuli such as pH or the presence of specific molecules. The fundamental mechanism behind their self-healing capability is the formation of reversible covalent bonds, specifically dynamic boronate esters, between the boronic acid and diol-containing polymers. nih.govmdpi.com This reversible cross-linking allows the material to repair itself after damage. rsc.orgnih.gov

Hydrogels, which are three-dimensional polymer networks, can be rendered "smart" by incorporating PBA. nih.govmdpi.com These PBA-functionalized hydrogels exhibit properties like shear-thinning and can be designed to respond to glucose, making them attractive for biomedical applications. nih.govrsc.org

Despite the extensive research into PBA-based self-healing and smart gels, there is no specific literature detailing the synthesis or performance of materials incorporating this compound for these purposes. The influence of the cyanovinyl group on the reactivity, stability, and responsive behavior of such materials has not been reported.

Directed Assembly of Macro- and Supramolecular Structures

Boronic acids are recognized for their capacity to act as versatile building blocks in supramolecular chemistry. The boronic acid functional group, –B(OH)₂, can serve as both a hydrogen bond donor and acceptor, enabling the formation of complex, ordered structures through molecular recognition. nih.gov

Research on the closely related compound, 4-cyanophenylboronic acid , demonstrates this principle. Studies show it forms molecular complexes with various nitrogen-containing donor compounds. nih.govnih.gov In these structures, the assembly is directed by O-H⋯N hydrogen bonds between the boronic acid group and the nitrogen atoms of the co-formers. nih.govnih.gov Depending on the geometry of the interacting molecules, these interactions can lead to the formation of diverse and exotic supramolecular architectures, including stacked layers and helical chains. nih.govnih.gov

While these findings for 4-cyanophenylboronic acid are significant, they cannot be directly attributed to this compound. The presence of the additional vinyl group in the target compound would alter its molecular geometry and electronic properties, likely influencing its behavior in supramolecular assembly in ways that have not yet been experimentally detailed.

Role in Non-Biological Chemo- and Fluorosensing Platforms

The boronic acid moiety is a key component in the development of non-biological sensors for detecting a variety of molecules. nih.gov Phenylboronic acid-based polymers are widely explored as stimuli-responsive materials for biomolecule-detecting and sensing platforms. nih.gov

Detection of Specific Analytes via Boronate Ester Formation

The primary mechanism for analyte detection using boronic acid-based sensors is the formation of a boronate ester with a target molecule containing a cis-diol (a pair of hydroxyl groups on adjacent carbon atoms). This specific and reversible binding event can be designed to produce a measurable signal, such as a change in fluorescence or an electrochemical response. nih.gov This principle allows for the creation of sensors tailored to specific diol-containing analytes.

However, no research studies were identified that specifically employ this compound for the detection of any particular analyte through this mechanism.

Development of Optical Sensing Systems for Environmental or Industrial Monitoring

Optical sensors based on boronic acids can be developed for monitoring various substances. For instance, functionalized nanoparticles containing phenylboronic acid have been used to create sensors that respond to changes in pH or can be loaded with specific compounds for detection purposes. mdpi.com The interaction between the boronic acid group and an analyte can be transduced into an optical signal (e.g., color change or fluorescence quenching), which is useful for environmental and industrial monitoring.

There is currently no available data or research describing the development or application of an optical sensing system based specifically on this compound for environmental or industrial use.

Theoretical and Computational Chemistry Approaches to 4 2 Cyanovinyl Phenylboronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT calculations focus on the electron density to determine the ground-state properties of a molecule, providing a wealth of information about its stability, reactivity, and spectroscopic characteristics. researchgate.net For 4-(2-cyanovinyl)phenylboronic acid, DFT is used to calculate various quantum chemical parameters that act as descriptors of its intrinsic chemical nature. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. mdpi.com

Global reactivity descriptors derived from DFT calculations offer a quantitative measure of a molecule's stability and reactivity. A good nucleophile is often characterized by low values of chemical potential (μ) and electrophilicity (ω), whereas a good electrophile has high values for these descriptors. mdpi.com

Table 1: Key Reactivity Descriptors from DFT

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Global Softness (S) | S = 1 / (2η) | The inverse of hardness; a measure of a molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons. mdpi.com |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com

For this compound, the distribution and energy of these frontier orbitals are critical. The HOMO is expected to be localized over the electron-rich parts of the molecule, likely the cyanovinyl-substituted phenyl ring, which can donate electron density. The LUMO would be associated with regions that can accept electron density, potentially influenced by the electron-withdrawing cyano group and the boronic acid moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and reactive. researchgate.net FMO analysis helps predict how this compound will interact with other reagents; its HOMO will interact with the LUMO of an electrophile, and its LUMO will interact with the HOMO of a nucleophile. wikipedia.org

Molecular Electrostatic Potential (MESP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. deeporigin.commdpi.com The MESP map illustrates the electrostatic potential on the surface of a molecule, showing regions of positive, negative, and neutral potential. deeporigin.com This map is color-coded, typically with red indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor regions (positive potential) that are prone to nucleophilic attack. deeporigin.comresearchgate.net

In the case of this compound, an MESP analysis would reveal:

Negative Potential (Red/Yellow): Expected around the electronegative nitrogen atom of the cyano group and the oxygen atoms of the boronic acid moiety. These areas are potential sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.com

Positive Potential (Blue): Expected around the hydrogen atoms, particularly the acidic protons of the boronic acid's hydroxyl groups. These sites are susceptible to interaction with nucleophiles.

Neutral/Intermediate Potential (Green): Likely found over the carbon framework of the phenyl ring.

MESP analysis provides a robust framework for understanding intermolecular interactions, molecular recognition, and predicting sites of chemical reactivity. deeporigin.commdpi.com

Table 2: Interpreting MESP Color Codes for this compound

| Color Region | Electrostatic Potential | Predicted Chemical Character | Likely Interacting Species |

|---|---|---|---|

| Deep Red | Strongly Negative | Nucleophilic / Hydrogen Bond Acceptor | Electrophiles, Cations, Hydrogen Bond Donors |

| Blue | Strongly Positive | Electrophilic / Hydrogen Bond Donor | Nucleophiles, Anions |

| Green | Near-Neutral | Non-polar | Non-polar molecules, van der Waals interactions |

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound and its interactions with solvent molecules, providing a dynamic picture of its behavior in solution.

An MD simulation would begin by placing the molecule in a simulation box, often filled with explicit solvent molecules like water, to mimic experimental conditions. The simulation then tracks the trajectory of each atom over a set period, typically nanoseconds. Analysis of these trajectories can reveal:

Conformational Landscapes: Identifying the most stable (lowest energy) conformations of the molecule and the energy barriers between them. This is particularly relevant for the rotatable bonds, such as the bond connecting the phenyl ring to the vinyl group.

Solvation Effects: Understanding how solvent molecules arrange around the solute and form hydrogen bonds, especially with the boronic acid and cyano functional groups.

Dynamic Behavior: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can quantify the stability of the molecule's structure and the flexibility of specific regions over the simulation time. nih.gov

These simulations are crucial for bridging the gap between static quantum chemical models and the dynamic reality of molecules in a condensed phase.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface (PES) of a reacting system. For this compound, this involves modeling its participation in reactions such as Suzuki-Miyaura cross-coupling or other transformations involving the boronic acid or cyanovinyl groups.

Using methods like DFT, researchers can identify and characterize the structures of:

Reactants and Products: The starting materials and final compounds of a reaction.

Intermediates: Stable, but short-lived, species that are formed and consumed during the reaction.

Transition States (TS): The highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of these stationary points, a reaction energy profile can be constructed. This profile provides critical kinetic and thermodynamic information, such as activation energies and reaction enthalpies, which explain the feasibility and rate of a chemical process. MESP topography can also be employed to investigate the structure and properties along a reaction path. mdpi.com

In Silico Prediction of Spectroscopic Signatures

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with high accuracy. researchgate.net These in silico predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, several types of spectra can be calculated.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to specific bond stretches, bends, and torsions. By comparing the calculated infrared (IR) and Raman spectra with experimental data, a precise assignment of the observed spectral bands can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted shifts serve as a powerful tool for structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, corresponding to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.net This analysis provides information about the molecule's HOMO-LUMO gap and its chromophoric properties.

These computational predictions provide a direct link between the calculated electronic structure of this compound and its measurable spectroscopic properties.

Structure Activity Relationship Studies and Derivatization Strategies

Systematic Modification of the Phenyl Ring Substituents and their Impact on Reactivity

The phenyl ring of 4-(2-cyanovinyl)phenylboronic acid serves as a versatile scaffold for introducing various substituents, which can significantly alter the electronic properties and, consequently, the reactivity of the boronic acid group. The position and nature of these substituents play a critical role in the applications of monosubstituted phenylboronic acids. nih.gov

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring directly influences the Lewis acidity of the boron atom. EWGs, such as nitro (-NO2) or carboxyl (-COOH) groups, decrease the pKa of the boronic acid, thereby increasing its acidity. nih.govnih.gov This enhanced acidity facilitates the formation of boronate esters, a key reaction in many of its applications. researchgate.net Conversely, EDGs, like methoxy (B1213986) (-OCH3), increase the pKa, making the boronic acid less acidic. researchgate.net

The position of the substituent (ortho, meta, or para) is also a crucial determinant of reactivity. Ortho-substituents, due to their proximity to the boronic acid group, can exert steric hindrance and participate in intramolecular interactions, such as hydrogen bonding, which can stabilize the tetrahedral boronate form and increase acidity. researchgate.net For instance, the acidity of an ortho-substituted isomer can be higher than its para-counterpart by 0.3 to 0.9 pKa units. researchgate.net Meta- and para-substituents primarily influence reactivity through electronic effects (inductive and resonance). researchgate.net Studies on other phenylboronic acids have shown that changing substituent positions can alter performance in applications like fluorescent sensing. nih.gov

Systematic studies involving the introduction of a range of substituents with varying electronic and steric properties onto the phenyl ring of this compound would provide a comprehensive understanding of its SAR. This knowledge is instrumental in fine-tuning the molecule's reactivity for specific applications, such as in Suzuki-Miyaura cross-coupling reactions or as a sensor for biologically relevant molecules. The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling can be influenced by the electronic nature of the substituents, with both electron-rich and electron-poor aryl halides being viable coupling partners. nih.gov

Below is a table summarizing the expected impact of different substituents on the pKa of phenylboronic acid, which can be extrapolated to understand the reactivity of substituted this compound.

| Substituent | Position | Electronic Effect | Expected Impact on pKa |

| Nitro (-NO₂) | para | Strong Electron-Withdrawing | Decrease |

| Carboxyl (-COOH) | para | Electron-Withdrawing | Decrease |

| Methoxy (-OCH₃) | para | Electron-Donating | Increase |

| Fluoro (-F) | ortho | Electron-Withdrawing | Increase in acidity |

| Chloro (-Cl) | meta | Electron-Withdrawing (Inductive) | Slight increase in acidity |

Exploration of Variations within the Cyano-vinyl Moiety (e.g., geometrical isomers, chain length)

Systematic studies exploring these variations are essential for a comprehensive understanding of the structure-activity relationship of this compound. Such investigations would involve the selective synthesis and characterization of each isomer and homologue, followed by a thorough evaluation of their chemical and physical properties.

Synthesis and Characterization of Heterocyclic Analogues

Replacing the phenyl ring of this compound with a heterocyclic ring system offers a powerful strategy to modulate the compound's physicochemical properties and explore new chemical space. Heterocyclic boronic acids, including pyridinyl, pyrrolyl, and indolyl derivatives, are valuable in medicinal chemistry. nih.govmdpi.com The synthesis of these analogues typically follows similar methods to those used for aryl boronic acids. nih.gov

Furthermore, different heterocyclic rings can serve as bioisosteres for the phenyl group, potentially leading to improved biological activity or reduced toxicity. The synthesis of heterocyclic systems can be achieved through various methods, including domino reactions and multi-component condensations. researchgate.net

The characterization of these novel heterocyclic analogues would involve a suite of spectroscopic techniques, such as NMR, IR, and mass spectrometry, to confirm their structure and purity. X-ray crystallography could provide definitive information about their three-dimensional structure and intermolecular interactions. A thorough investigation into the synthesis and properties of heterocyclic analogues of this compound is a promising avenue for discovering new compounds with enhanced or novel functionalities.

Comparative Analysis with Other Boronic Acid Classes

To fully appreciate the unique properties of this compound, a comparative analysis with other classes of boronic acids is essential. Boronic acids are a diverse class of compounds with a wide range of applications, from organic synthesis to medicinal chemistry. nih.govmdpi.com

Aryl Boronic Acids vs. Alkyl Boronic Acids: Aryl boronic acids, such as phenylboronic acid, are generally more acidic than their alkyl boronic acid counterparts. nih.gov The sp² hybridized carbon of the aryl ring is more electronegative than the sp³ hybridized carbon of an alkyl group, leading to a more electron-deficient boron atom in aryl boronic acids. This increased Lewis acidity often translates to higher reactivity in reactions like boronate ester formation. researchgate.net

Substituted vs. Unsubstituted Phenylboronic Acids: As discussed in section 7.1, the presence of substituents on the phenyl ring dramatically influences the properties of phenylboronic acids. researchgate.net Unsubstituted phenylboronic acid serves as a fundamental benchmark for understanding the electronic and steric effects of various functional groups. The cyano-vinyl group in this compound acts as an electron-withdrawing substituent, which is expected to increase the acidity of the boronic acid compared to unsubstituted phenylboronic acid.

Boronic Acids in Catalysis: Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. youtube.com This reaction is a powerful tool for forming carbon-carbon bonds. nih.gov The reactivity of a boronic acid in these reactions is influenced by factors such as the nature of the organic group attached to the boron and the reaction conditions. Comparing the performance of this compound with other boronic acids in Suzuki-Miyaura and Heck-type reactions would provide valuable insights into its catalytic potential. nih.govresearchgate.net The Heck reaction, another palladium-catalyzed C-C bond formation method, can also utilize arylboronic acids as the arylating agent. nih.gov

Future Prospects and Uncharted Territories in 4 2 Cyanovinyl Phenylboronic Acid Research

Integration into Advanced Catalytic Systems

The future utility of 4-(2-cyanovinyl)phenylboronic acid in catalysis extends beyond its traditional role as a substrate in Suzuki-Miyaura cross-coupling reactions. nih.govudel.edu The focus is shifting towards its integration into more sophisticated catalytic frameworks, where its specific electronic and structural features can be harnessed to control reaction outcomes.

One promising avenue is the development of "designer" ligands. The nitrile group (C≡N) within the cyanovinyl moiety presents a potential coordination site for transition metals. This allows this compound to act as a bifunctional component in a catalyst system. The boronic acid end could anchor the molecule to a support or another part of a larger molecular assembly, while the nitrile group coordinates to the catalytically active metal center. This could lead to catalysts with enhanced stability and recyclability.

Furthermore, the strong electron-withdrawing nature of the cyanovinyl group significantly modulates the electronic properties of the phenyl ring and the boron atom. This electronic influence can be exploited in palladium-catalyzed reactions. For instance, in Suzuki-Miyaura couplings, the rate of transmetalation—a key step in the catalytic cycle—is sensitive to the electronic nature of the boronic acid. The tailored electronic properties of this specific molecule could be used to accelerate catalysis or to achieve selective reactions in the presence of multiple different boronic acids. Research into palladium(II) complexes has shown that the catalyst's performance is intricately linked to the electronic and steric effects of the substrates involved. arkat-usa.orgnih.gov

| Catalytic Application | Role of this compound | Potential Advantage |

| Heterogeneous Catalysis | Component anchored to a solid support via the boronic acid group. | Enhanced catalyst recovery and reusability. |

| Bifunctional Ligand Design | Nitrile group coordinates to a metal center (e.g., Pd, Cu), while the boronic acid interacts with substrates or supports. nih.govkashanu.ac.ir | Creation of site-specific catalysts with improved activity and selectivity. |

| Modulation of Reaction Rates | Electron-withdrawing cyanovinyl group influences the rate-determining transmetalation step in cross-coupling reactions. | Fine-tuning of reaction kinetics for complex multi-step syntheses. |

| Asymmetric Catalysis | Chiral diols can be bound to the boronic acid, creating a chiral environment around a metal coordinated to the nitrile. | Potential for inducing stereoselectivity in C-C bond-forming reactions. |

Development of Novel Synthetic Methodologies with Enhanced Efficiency

A significant leap forward involves the adoption of modern synthetic techniques. Microwave-assisted organic synthesis, for example, has been shown to dramatically reduce reaction times for related C-C bond formations, such as the final amination step in the synthesis of the drug Rilpivirine, which shares a cyanovinylphenyl moiety. nih.gov Applying this technology to the synthesis of this compound could slash production times from hours to minutes, improving throughput and reducing energy consumption. nih.gov

Another innovative approach is the concept of decarboxylative borylation. This method, pioneered by researchers at The Scripps Research Institute, allows for the conversion of abundant and structurally diverse carboxylic acids directly into boronic acids using inexpensive nickel catalysts. drugdiscoverytrends.com Applying this to a suitable carboxylic acid precursor could provide a more direct and atom-economical route to this compound, bypassing multiple intermediate steps.

The development of greener chemical processes is also a key priority. nih.gov This includes exploring the use of less toxic solvents, solvent-free reaction conditions, and catalytic systems that operate in water. arkat-usa.org

| Synthetic Strategy | Description | Key Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. nih.gov | Reduced reaction times (hours to minutes), improved yields, lower energy consumption. |

| Decarboxylative Borylation | A nickel-catalyzed reaction that replaces a carboxylic acid group with a boronic acid group. drugdiscoverytrends.com | Utilizes abundant starting materials, offers a more direct synthetic route, improves atom economy. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise fashion. | Enhanced safety, precise control over reaction parameters, easier scalability. |

| Green Solvents/Catalysts | Employs water or other environmentally benign solvents and catalysts that can be easily recovered and recycled. nih.govnih.gov | Reduced environmental impact, lower toxicity, alignment with sustainable chemistry principles. |

Exploration of New Material Science Applications Beyond Current Paradigms

The conjugated π-system of the cyanovinylphenyl group makes this compound an intriguing building block for advanced functional materials. bldpharm.com Its future lies in its incorporation into materials with novel optical, electronic, and sensing properties that go beyond current applications.

A primary area of exploration is in the field of organic electronics, particularly organic light-emitting diodes (OLEDs). bldpharm.comrsc.org The molecule's structure is conducive to creating materials that are intensely luminescent. By incorporating it into larger conjugated polymers or using it as a dopant, it could contribute to the development of highly efficient red-emitting OLEDs. mdpi.com The electron-withdrawing cyanovinyl group can be used to tune the energy levels (HOMO/LUMO) of the material, which is critical for optimizing charge injection and transport in OLED devices. nih.gov

Beyond OLEDs, this compound is a candidate for creating materials with nonlinear optical (NLO) properties. The donor-acceptor character that can be engineered into molecules containing the cyanovinyl moiety is essential for second-order NLO effects, which are useful in technologies like frequency doubling of lasers and optical switching.

Furthermore, the boronic acid function is a well-established recognition element for diol-containing molecules, such as saccharides and glycoproteins. mdpi.com The future paradigm involves creating "smart" materials where this binding event triggers a significant change in the material's bulk properties. For example, integrating this compound into a polymer matrix could lead to sensors where the binding of a target analyte (like glucose) causes a detectable color change or a switch in fluorescence of the cyanovinyl fluorophore. nih.gov

| Application Area | Underlying Principle | Potential Future Device/System |

| Organic Light-Emitting Diodes (OLEDs) | The cyanovinyl group acts as a chromophore within an emissive layer. The boronic acid allows for further functionalization. bldpharm.commdpi.com | Ultra-efficient, deep-red OLEDs for displays and lighting; printable electronic screens. |

| Nonlinear Optical (NLO) Materials | The conjugated system can be designed to have a large hyperpolarizability, leading to strong NLO effects. | All-optical switches, frequency converters for telecommunications, and advanced imaging systems. |

| Chemosensors and Biosensors | The boronic acid selectively binds to cis-diol containing analytes, causing a change in the fluorescence of the cyanovinyl group. mdpi.comnih.gov | Real-time glucose monitors integrated into wearable technology; diagnostic arrays for detecting disease biomarkers. |

| Photoresponsive Polymers | The cyanovinyl group can undergo photo-induced isomerization (E/Z), leading to changes in polymer shape or properties. | Light-actuated smart materials, self-healing polymers, and targeted drug delivery systems. |

Advanced Theoretical Predictions and Experimental Validation Synergies

The synergy between advanced computational modeling and practical experimentation represents a powerful frontier in chemical research. For a molecule like this compound, this collaboration is key to unlocking its full potential efficiently and intelligently. Theoretical chemistry allows for the in silico prediction of molecular properties, guiding experimental efforts toward the most promising avenues and reducing time-consuming trial-and-error synthesis and testing.

Computational methods like Density Functional Theory (DFT) can be used to perform detailed analyses of the molecule's electronic structure. nih.gov This includes mapping the molecular electrostatic potential (MEP) to identify reactive sites, and calculating the energies of the frontier molecular orbitals (HOMO and LUMO) to predict its photophysical properties and reactivity. nih.gov For instance, theoretical calculations can predict the emission wavelength of the molecule when used in an OLED, allowing chemists to computationally screen derivatives before committing to their synthesis. mdpi.com

Similarly, in catalysis, theoretical models can elucidate reaction mechanisms. By calculating the energy barriers for different steps in a catalytic cycle, such as the Suzuki coupling, researchers can understand how the cyanovinyl substituent influences the reaction and rationally design more effective catalysts. mdpi.com

The process is cyclical:

Prediction: Theoretical models predict the properties (e.g., acidity, absorption spectrum, reactivity) of this compound and its derivatives. mdpi.com

Synthesis & Validation: Experimental chemists synthesize the most promising candidates identified by theory.

Testing & Measurement: The actual properties of the synthesized compounds are measured and compared against the theoretical predictions.

Refinement: Discrepancies between theoretical and experimental results are used to refine the computational models, leading to more accurate predictions in the future.

This synergistic loop accelerates the discovery of new applications, from more efficient catalysts to next-generation materials, by ensuring that laboratory resources are focused on the most viable and innovative molecular designs.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-cyanovinyl)phenylboronic acid in laboratory settings?

- Methodological Answer : Ensure proper labeling of containers, use engineering controls (e.g., fume hoods) to limit airborne exposure, and employ personal protective equipment (PPE) including gloves and goggles. Regular monitoring of airborne concentrations is advised, with immediate decontamination via emergency showers or eye wash stations if exposed. Contaminated clothing should be removed and professionally cleaned to avoid secondary exposure .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and NMR) and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like the boronic acid moiety (-B(OH)) and cyanovinyl group (-CH=CH-CN). Cross-reference spectral data with literature values for analogous boronic acids .

Q. What are the key applications of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The compound serves as a boronic acid partner in Suzuki reactions, enabling C-C bond formation with aryl/vinyl halides. Optimize reaction conditions by selecting Pd catalysts (e.g., Pd(PPh)), bases (e.g., NaCO), and solvents (e.g., DMF/HO mixtures). Monitor reaction progress via TLC or GC-MS, and isolate products via column chromatography .

Q. How does the electron-withdrawing cyanovinyl group influence the reactivity of phenylboronic acid derivatives?

- Methodological Answer : The cyanovinyl group enhances electrophilicity at the boron center, accelerating transmetalation steps in cross-coupling reactions. Comparative studies with unsubstituted phenylboronic acids show faster reaction kinetics but potential sensitivity to hydrolysis, requiring anhydrous conditions .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura coupling with this compound?

- Methodological Answer : Use sterically hindered ligands (e.g., SPhos) to stabilize the Pd intermediate and reduce undesired protodeboronation. Optimize pH (neutral to mildly basic) and temperature (60–80°C) to balance reactivity and stability. Kinetic studies under varying conditions (e.g., solvent polarity, base strength) can identify optimal parameters .

Q. How can computational methods (e.g., DFT) elucidate the mechanistic role of this compound in catalytic cycles?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and energy barriers in Pd-catalyzed reactions. Analyze electron density maps to assess the impact of the cyanovinyl group on charge distribution at the boron center. Compare theoretical results with experimental kinetic data to validate mechanisms .

Q. What challenges arise when incorporating this compound into conjugated polymers for optoelectronic applications?

- Methodological Answer : The cyanovinyl group may induce π-conjugation disruptions due to steric hindrance or electronic mismatches. Characterize polymer films via UV-vis spectroscopy, cyclic voltammetry, and grazing-incidence X-ray diffraction (GIXD) to assess crystallinity and charge transport properties. Co-polymerization with electron-rich monomers (e.g., thiophenes) can balance electronic effects .

Q. How do steric and electronic factors influence the regioselectivity of this compound in multi-component reactions?

- Methodological Answer : Conduct competition experiments between boronic acids with varying substituents (e.g., electron-donating vs. withdrawing groups). Use NMR to monitor boronate ester formation rates. Steric maps generated via X-ray crystallography of intermediates can rationalize regioselectivity trends .

Methodological Notes

- Synthetic Optimization : For scale-up, replace traditional solvents with greener alternatives (e.g., ethanol/water) to improve sustainability without compromising yield .

- Analytical Cross-Validation : Combine mass spectrometry (HRMS) with NMR (if fluorinated partners are used) to confirm product identity in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.